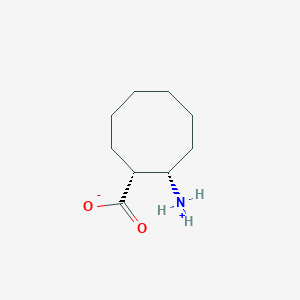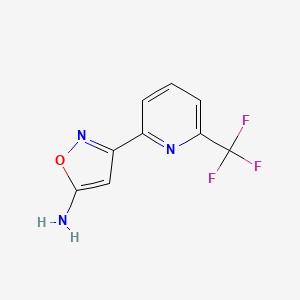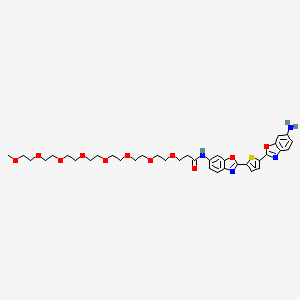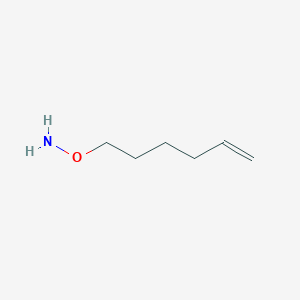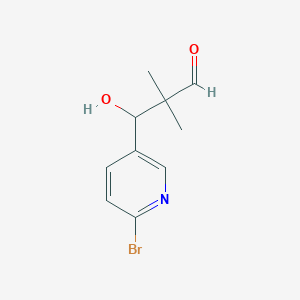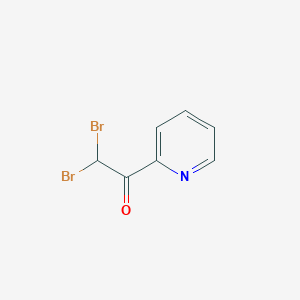
2,2-Dibromo-1-pyridin-2-ylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dibromo-1-pyridin-2-ylethanone is an organic compound that features a pyridine ring substituted with a dibromoethanone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,2-Dibromo-1-pyridin-2-ylethanone can be synthesized through the bromination of 1-pyridin-2-ylethanone. The reaction typically involves the use of hydrogen peroxide (H₂O₂) and hydrobromic acid (HBr) in a solvent such as dioxane . The reaction conditions are mild, and the bromination process replaces two hydrogen atoms in the methyl group with bromine atoms.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dibromo-1-pyridin-2-ylethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming new products.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include nucleophiles such as amines, thiols, and alcohols. Reaction conditions typically involve solvents like dioxane or acetonitrile and may require catalysts or specific temperature controls to achieve the desired transformations.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while reactions with thiols can produce thiopyridine compounds.
Wissenschaftliche Forschungsanwendungen
2,2-Dibromo-1-pyridin-2-ylethanone has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2,2-Dibromo-1-pyridin-2-ylethanone involves its interaction with molecular targets such as enzymes and proteins. The dibromoethanone group can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dibromo-1-arylethanones: These compounds share a similar structure but have different substituents on the aromatic ring.
2-Bromo-1-pyridin-2-ylethanone: A related compound with only one bromine atom, which may exhibit different reactivity and properties.
Uniqueness
2,2-Dibromo-1-pyridin-2-ylethanone is unique due to the presence of two bromine atoms, which enhances its reactivity and potential for forming diverse derivatives. This makes it a valuable compound in synthetic chemistry and various research applications.
Eigenschaften
Molekularformel |
C7H5Br2NO |
|---|---|
Molekulargewicht |
278.93 g/mol |
IUPAC-Name |
2,2-dibromo-1-pyridin-2-ylethanone |
InChI |
InChI=1S/C7H5Br2NO/c8-7(9)6(11)5-3-1-2-4-10-5/h1-4,7H |
InChI-Schlüssel |
ZYRDLYIFBDWUPP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C(=O)C(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[[6-Nitro-1-(trifluoromethyl)-2,3-dihydro-1-indenyl]oxy]trimethylsilane](/img/structure/B13708336.png)

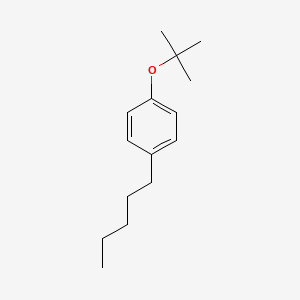
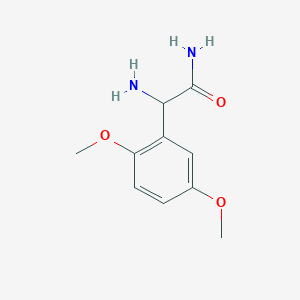

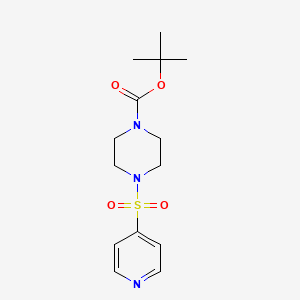
![6,6-Dimethyl-6,6a-dihydro-1aH-indeno[1,2-b]oxirene](/img/structure/B13708363.png)
